molecular formula C27H56O2 B13763489 Tridecane, 1,1'-[methylenebis(oxy)]bis- CAS No. 68975-76-8

Tridecane, 1,1'-[methylenebis(oxy)]bis-

Cat. No.: B13763489
CAS No.: 68975-76-8
M. Wt: 412.7 g/mol
InChI Key: HUORXJRUKHMTDN-UHFFFAOYSA-N
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Description

Tridecane, 1,1’-[methylenebis(oxy)]bis- is a chemical compound with the molecular formula C27H56O2 It is characterized by the presence of two tridecane chains connected by a methylene bridge through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tridecane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of tridecane with formaldehyde in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methylene bridge. The process can be summarized as follows:

    Reactants: Tridecane and formaldehyde.

    Catalyst: Acidic or basic catalyst.

    Conditions: Elevated temperature and pressure.

Industrial Production Methods

Industrial production of Tridecane, 1,1’-[methylenebis(oxy)]bis- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tridecane, 1,1’-[methylenebis(oxy)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The methylene bridge allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Tridecane, 1,1’-[methylenebis(oxy)]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tridecane, 1,1’-[methylenebis(oxy)]bis- involves its interaction with molecular targets through its methylene bridge and oxygen atoms. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound’s ability to undergo oxidation, reduction, and substitution reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[Methylenebis(oxy)]bis(ethane): Similar structure but with shorter alkyl chains.

    1,1’-[Methylenebis(oxy)]bis(propane): Another similar compound with different alkyl chain lengths.

Uniqueness

Tridecane, 1,1’-[methylenebis(oxy)]bis- is unique due to its longer alkyl chains, which impart distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

68975-76-8

Molecular Formula

C27H56O2

Molecular Weight

412.7 g/mol

IUPAC Name

1-(tridecoxymethoxy)tridecane

InChI

InChI=1S/C27H56O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-27-29-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3

InChI Key

HUORXJRUKHMTDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCOCCCCCCCCCCCCC

Origin of Product

United States

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